molecular formula C24H21N3O2S B2578530 2-(naphthalen-2-yloxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 476458-44-3

2-(naphthalen-2-yloxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2578530
CAS No.: 476458-44-3
M. Wt: 415.51
InChI Key: WMQHHCKROYBNJV-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C24H21N3O2S and its molecular weight is 415.51. The purity is usually 95%.
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Scientific Research Applications

Structural and Interaction Studies

The structural analysis of compounds related to 2-(naphthalen-2-yloxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has revealed insights into their molecular interactions. For instance, the study of a related compound, N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol, showcased the formation of hydrogen bonds between components, indicating potential for molecular recognition and binding applications (Asiri, Khan, Tan, & Ng, 2010).

Antiviral and Anti-HIV Activity

Compounds structurally related to this compound have been investigated for their antiviral properties, particularly against HIV. A study demonstrated that new Naphthalene Derivatives, synthesized from a naphthalene-derived glycine derivative, showed significant inhibitory activity against HIV-1 and HIV-2 in vitro, suggesting potential therapeutic applications (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).

Antioxidant and Anti-inflammatory Properties

Research on heterocyclic derivatives, including those related to this compound, has highlighted their potential for antioxidant and anti-inflammatory applications. A study focused on the evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds with naphthalen-2-yloxy groups, for their antioxidant, analgesic, and anti-inflammatory actions, indicating promising pharmacological potential (Faheem, 2018).

Anti-Parkinson’s Activity

The synthesis of novel compounds bearing a naphthalene moiety, such as 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives, has been explored for their potential anti-Parkinson's activity. In vitro studies demonstrated significant free radical scavenging activity, and in vivo screening using a rat model showed promising results for specific derivatives, highlighting the therapeutic potential in neurodegenerative diseases (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Anti-Angiogenic Activity

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound with structural similarities, has been identified as a potent inhibitor of aminopeptidase N, an enzyme involved in angiogenesis. This compound inhibited the basic fibroblast growth-factor-induced invasion of endothelial cells, suggesting potential applications in anti-angiogenic therapies and cancer treatment (Lee, Shim, Jung, Lee, & Kwon, 2005).

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-16-6-2-5-9-22(16)27-24(20-14-30-15-21(20)26-27)25-23(28)13-29-19-11-10-17-7-3-4-8-18(17)12-19/h2-12H,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQHHCKROYBNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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